2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol
Overview
Description
The compound “2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol” is a complex organic molecule that contains several heterocyclic rings, including an oxadiazole ring and an imidazopyridine ring . These types of structures are often found in pharmaceutical compounds due to their ability to interact with various biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole and imidazopyridine rings, along with an amino group and a hydroxyl group. These functional groups could potentially form hydrogen bonds and other interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amino and hydroxyl groups, which are nucleophilic and could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino and hydroxyl groups could enhance its solubility in water .Scientific Research Applications
Cancer and Arthritis Treatment
- Akt Kinase Antagonism : Imidazo[4,5-c]pyridine analogs, including compounds with a 4-amino-1,2,5-oxadiazole substituent, have shown activity as antagonists of Akt (Protein Kinase B) kinase. These compounds have potential applications in treating cancer and arthritis (Lippa, 2007).
Protein Kinase Inhibition
- MSK-1 Inhibitors : The imidazo[4,5-c]pyridine 1,2,5-oxadiazol-3-yl template has been optimized for inhibiting mitogen and stress-activated protein kinase-1 (MSK-1), with selectivity over other kinases. This finding is significant for designing inhibitors targeting specific protein kinases (Bamford et al., 2005).
Antimicrobial Applications
- Antifungal Activities : Novel imidazo[1,2-a]pyridines, including derivatives of 2-(imidazo[1,2-a]pyridin-2-ylcarbonyl)-N-substituted hydrazinecarbothioamides, have demonstrated moderate antifungal activity. This suggests a potential role for these compounds in developing new antifungal agents (Göktaş et al., 2014).
Anticoagulant Properties
- In Vitro Anticoagulant Activity : A series of 3-(1H-imidazo[4,5-c]pyridin-2-yl)-1,5-diarylpyridin-2(1H)-one derivatives, synthesized as potential anticoagulant agents, displayed significant anticoagulant abilities in canine blood. This indicates a possible use in developing new anticoagulants (Yang et al., 2015).
Chemical Synthesis and Characterization
- Synthesis and Characterization : Several studies have focused on synthesizing and characterizing imidazo[4,5-c]pyridine derivatives. This includes exploring different synthetic routes and understanding their chemical behavior, which is crucial for the development of compounds with specific desired properties (Lis et al., 1990).
Anti-Inflammatory and Vasodilatory Activities
- Rho Kinase Inhibition : Compounds with the imidazo[4,5-c]pyridin structure have been identified as inhibitors of Rho kinase (ROCK), showing anti-inflammatory and vasodilatory activities. These findings are significant for cardiovascular disease research and therapy (Doe et al., 2007).
Mechanism of Action
The compound also contains an imidazo[4,5-c]pyridine moiety, which is a type of azole. Azoles are a class of compounds that are often used as antifungal agents. They work by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes .
The compound’s pharmacokinetics would depend on various factors, including its solubility, stability, and how it is metabolized by the body. These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, how it interacts with its target, and its overall efficacy .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethylimidazo[4,5-c]pyridin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN6O2/c1-2-17-7-4(18)3-13-8(11)5(7)14-10(17)6-9(12)16-19-15-6/h3,18H,2H2,1H3,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKAFLLLVPMZQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=C2O)Cl)N=C1C3=NON=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728526 | |
Record name | 2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842149-46-6 | |
Record name | 2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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